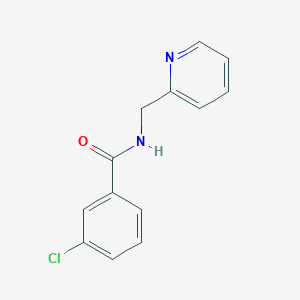

3-chloro-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the third position and a pyridin-2-ylmethyl group attached to the nitrogen atom of the amide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Applications De Recherche Scientifique

3-chloro-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-chloro-N-(pyridin-3-ylmethyl)benzamide

- 3-chloro-N-(pyridin-4-ylmethyl)benzamide

- 3-chloro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

This compound is unique due to the position of the pyridin-2-ylmethyl group, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.

Activité Biologique

3-chloro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with pyridin-2-ylmethanamine. The reaction conditions can vary, but common solvents include dichloromethane or dimethylformamide (DMF). The yield and purity of the product can be optimized through careful control of temperature and reaction time.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One notable area of study is the compound's activity as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in cancer progression. The compound has shown promising inhibitory effects against different HDAC isoforms:

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 0.21 |

| HDAC2 | 0.71 |

| HDAC3 | 0.84 |

These values suggest that this compound may serve as a lead compound for developing novel HDAC inhibitors, which could have therapeutic applications in cancer treatment .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. In structure-based optimization studies, it was found to exhibit moderate inhibition against the viral main protease (3CLpro), which is essential for viral replication:

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.45 |

This level of activity indicates potential as a therapeutic agent in treating COVID-19 or other viral infections .

Case Studies

Several studies have highlighted the efficacy of related compounds with similar structures. For instance, compounds derived from pyridine and benzamide scaffolds have shown effectiveness against various cancers and viral infections. One study reported that modifications to the benzamide moiety significantly enhanced biological activity against specific targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .

The proposed mechanism of action for this compound involves binding to the active sites of target enzymes, leading to inhibition of their activity. For HDACs, this results in increased acetylation of histones and subsequent changes in gene expression profiles associated with tumor suppression . In the case of viral proteases, binding prevents substrate cleavage necessary for viral replication .

Propriétés

IUPAC Name |

3-chloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYDSKIWKFBNOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.